

Application Note: Solid-Phase Extraction for the Determination of **Famphur** in Honey

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Compound of Interest

Compound Name: *Famphur*

Cat. No.: *B1672047*

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Introduction

Famphur is an organophosphate insecticide used in veterinary medicine to control fleas and ticks on animals.[1] Due to the foraging nature of bees, there is a potential for honey to become contaminated with **famphur** residues. The World Health Organization (WHO) classifies **famphur** as a highly hazardous pesticide, necessitating sensitive and efficient analytical methods for its detection in food products like honey to ensure consumer safety.[1] Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and cleaner extracts. This application note details a robust SPE protocol for the extraction and cleanup of **famphur** from various honey matrices prior to chromatographic analysis.

Analytical Method

This method utilizes Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by Gas Chromatography-Mass Spectrometry (GC/MS) for the determination of **famphur**. [1] The use of a C18 SPE cartridge is effective for extracting nonpolar to moderately polar compounds like **famphur** from the complex honey matrix. [2]

Key Performance Parameters

The developed SPE-GC/MS method demonstrates excellent performance for the analysis of **famphur** in different types of honey (acacia, wild, chestnut, and manuka). [1] The quantitative

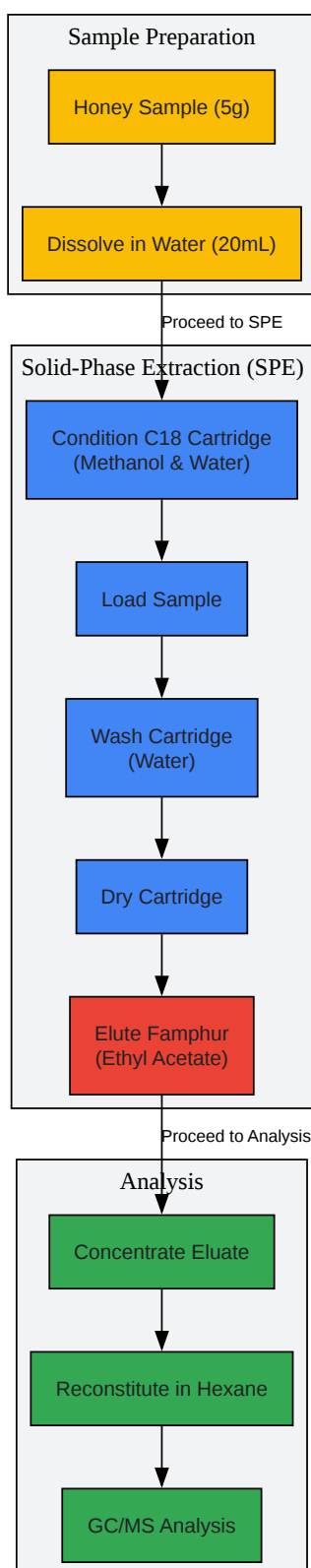
performance of the method is summarized in the table below.

Quantitative Data Summary

Parameter	Result	Honey Types	Reference
Limit of Detection (LOD)	2 ng/g	Fortified Samples	[1]
Limit of Quantitation (LOQ)	5 ng/g	Fortified Samples	[1]
Calibration Curve Range	5–50 ng/g	Not Specified	[1]
Correlation Coefficient (r^2)	0.9883 to 0.9958	Not Specified	[1]
Recovery	63.7–118.4%	Not Specified	[1]
Precision (RSD %)	1.0–27.7%	Not Specified	[1]

Table 1: Method Performance for **Famphur** Analysis in Honey

Experimental Workflow Diagram



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Caption: Experimental workflow for the SPE of **famphur** in honey.

Detailed Experimental Protocols

Materials and Reagents

- Honey Samples: Acacia, wild, chestnut, manuka, or other types.
- **Famphur** Standard: Analytical grade.
- Solvents: Methanol, ethyl acetate, n-hexane (all HPLC or pesticide residue grade).
- Water: Deionized or ultrapure.
- SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).
- Glassware: Volumetric flasks, beakers, graduated cylinders, centrifuge tubes.
- Equipment: Analytical balance, vortex mixer, centrifuge, nitrogen evaporator, GC/MS system.

Sample Preparation

- Weigh 5.0 g of a homogenized honey sample into a 50 mL centrifuge tube.
- Add 20 mL of deionized water to the tube.
- Vortex the mixture thoroughly until the honey is completely dissolved.
- The sample is now ready for Solid-Phase Extraction.

Solid-Phase Extraction (SPE) Protocol

This protocol is based on the general principles of reversed-phase SPE for pesticide analysis in honey.^{[2][3]}

- Cartridge Conditioning:
 - Pass 5 mL of methanol through the C18 SPE cartridge.
 - Follow with 5 mL of deionized water to equilibrate the stationary phase. Do not allow the cartridge to go dry.

- Sample Loading:
 - Load the entire 25 mL of the prepared honey solution onto the conditioned C18 cartridge.
 - Maintain a slow and steady flow rate of approximately 1-2 mL/min.
- Washing:
 - After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
- Drying:
 - Dry the cartridge under a gentle stream of nitrogen or by vacuum for 15-20 minutes to remove excess water.
- Elution:
 - Elute the retained **famphur** from the cartridge by passing 10 mL of ethyl acetate through it.
 - Collect the eluate in a clean collection tube.

Final Sample Processing and Analysis

- Concentration:
 - Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution:
 - Reconstitute the dried residue in 1.0 mL of n-hexane.
 - Vortex briefly to ensure the analyte is fully dissolved.
- Analysis:
 - Transfer the final extract to a GC vial.

- Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC/MS) system. A DB-35 MS column (30 m length × 0.20 mm i.d. × 0.33 µm film thickness) has been shown to be effective for the separation of **famphur**.^[1]

Alternative Method: QuEChERS

For laboratories analyzing a broader range of pesticides, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a viable alternative to traditional SPE.^{[4][5]} This approach involves a liquid-liquid partitioning step with acetonitrile and salts, followed by a dispersive SPE (dSPE) cleanup. While specific optimization for **famphur** would be required, QuEChERS workflows have been successfully applied to over 200 pesticides in honey.^[4] A typical QuEChERS procedure involves extraction with acetonitrile and a salt mixture (e.g., MgSO₄, NaCl, sodium citrate), followed by a cleanup step using a dSPE tube containing sorbents like PSA (primary secondary amine) and C18.^[6]

Disclaimer: This application note provides a general protocol based on published research. It is recommended that users validate the method in their own laboratory to ensure it meets their specific performance requirements. Optimization of parameters such as sample pH, elution solvent type, and volume may be necessary for different honey matrices or analytical instrumentation.^[1]

References

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